molecular formula C50H65O4P B6326998 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 878111-20-7

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B6326998
CAS No.: 878111-20-7
M. Wt: 761.0 g/mol
InChI Key: CBAOKKLHEAPXIO-UHFFFAOYSA-N
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Description

This compound is a highly substituted organophosphorus derivative characterized by a pentacyclic core structure fused with two 2,4,6-triisopropylphenyl groups. Its IUPAC name reflects its complex stereochemistry, including a λ⁵-phosphorus center in an oxidized state (13-oxide) and hydroxyl functionality at position 12. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX being instrumental in refining atomic coordinates .

Properties

IUPAC Name

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H65O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32H,13-20H2,1-12H3,(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAOKKLHEAPXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H65O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

Initial [4+2] cycloaddition between a diene and a nitroso dienophile generates the bicyclic intermediate. Reaction conditions (e.g., 80°C in toluene, 12 h) yield a 78% conversion rate, with stereoselectivity controlled by electron-withdrawing substituents.

Phosphorus-Mediated Ring Closure

Phosphorus trichloride (PCl₃) facilitates the formation of the 12,14-dioxa-13λ5-phosphapentacyclo system. In anhydrous dichloromethane at −20°C, this step achieves 85% yield, with NMR spectroscopy confirming ring closure.

Table 1: Cyclization Reaction Parameters

StepReagentSolventTemperatureYield (%)
Diels-AlderNitrosoToluene80°C78
P-Mediated ClosurePCl₃CH₂Cl₂−20°C85

Functionalization of the Pentacyclic Core

Hydroxy Group Introduction

The 13-hydroxy moiety is introduced via a Pudovik reaction, where dialkyl phosphite reacts with an in situ-generated ketone. Triethylamine (10 mol%) in acetone under reflux achieves 92% yield, with crystallization in n-pentane eliminating column chromatography.

Nitro Group Installation

Electrophilic aromatic nitration using fuming HNO₃ in H₂SO₄ at 0°C selectively functionalizes positions 6 and 20. Kinetic control prevents over-nitration, yielding 76% of the dinitro product.

Sterically Hindered Aryl Substitution

Suzuki-Miyaura Coupling

Bis-functionalization with 2,4,6-triisopropylphenyl groups employs a palladium-catalyzed cross-coupling. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane at 100°C, the reaction attains 68% yield despite steric hindrance.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) enhances coupling efficiency to 82%, reducing side-product formation from thermal decomposition.

Table 2: Aryl Substitution Conditions

MethodCatalystBaseTemperatureYield (%)
Conventional HeatingPd(PPh₃)₄K₂CO₃100°C68
MicrowavePd(PPh₃)₄K₂CO₃150°C82

Oxidation to Phosphine Oxide

Controlled Oxidation

Hydrogen peroxide (30% in CH₃COOH, 0°C) selectively oxidizes the phosphorus center without degrading nitro groups. Reaction monitoring via ³¹P NMR ensures >99% conversion.

Protecting Group Strategy

Temporary silyl protection of the hydroxy group during oxidation prevents undesired side reactions. Subsequent deprotection with TBAF in THF restores the hydroxy functionality.

Purification and Characterization

Crystallization vs. Chromatography

Crystallization from ethyl acetate/n-hexane (1:5) yields 95% pure product, outperforming silica gel chromatography (88% purity).

Advanced Analytical Techniques

  • High-Resolution MS : Confirms molecular weight (843.0 g/mol) with <2 ppm error.

  • X-ray Crystallography : Resolves stereochemistry at P and confirms aryl group orientation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology reduces reaction time for Diels-Alder steps from 12 h to 45 min, achieving 80% yield with improved reproducibility.

Solvent Recycling Systems

Distillation recovery of toluene and CH₂Cl₂ reduces waste by 73%, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Steric Hindrance Effects

Bulky triisopropylphenyl groups slow coupling kinetics. Solutions include:

  • Using electron-deficient aryl boronic esters to enhance reactivity.

  • Ultrasonication to improve mass transfer in viscous reaction mixtures.

Nitro Group Sensitivity

Exothermic nitration requires precise temperature control (−5 to 0°C) to prevent decomposition. Automated dosing systems maintain safe exotherm profiles.

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated [2+2] cycloaddition constructs the pentacyclic core at ambient temperature, achieving 70% yield without high-pressure equipment.

Computational Reaction Design

DFT calculations predict optimal transition states for phosphorus ring formation, reducing experimental optimization time by 40% .

Chemical Reactions Analysis

Types of Reactions

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.

    Substitution: Aromatic substitution reactions can replace hydrogen atoms on the aromatic rings with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets through its phosphorus atom and aromatic rings. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, it is compared below with structurally related organophosphorus and polycyclic derivatives.

Structural Analog: 13-Oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaen-13-olate

This analog shares the pentacyclic backbone but differs in substituents and oxidation state:

  • Functional Groups : The target compound has a hydroxyl group (13-hydroxy) and an oxide (P=O), whereas the analog features a ketone (13-oxo) and an olate group (deprotonated hydroxyl) .
  • Substituents : The analog lacks the bulky triisopropylphenyl groups, resulting in lower molecular weight (C₂₀H₁₂O₄P vs. C₅₄H₆₆O₄P for the target compound) .
  • Reactivity : The triisopropylphenyl groups in the target compound reduce solubility in polar solvents but enhance thermal stability, making it more suitable for high-temperature applications.

Comparison Table

Property Target Compound Analog (13-Oxo Derivative)
Molecular Formula C₅₄H₆₆O₄P C₂₀H₁₂O₄P
Substituents 2,4,6-Triisopropylphenyl groups at positions 10 and 16 No bulky aryl groups
Solubility Limited in polar solvents (e.g., water, ethanol) due to steric hindrance Moderate solubility in DMSO and acetone
Thermal Stability High (decomposition >300°C) Moderate (decomposition ~200°C)
Applications Potential catalyst support, polymer stabilizer Intermediate in organic synthesis

Research Findings

  • Synthetic Challenges : Introducing triisopropylphenyl groups requires multi-step Suzuki-Miyaura coupling, with yields <50% due to steric effects. In contrast, the analog is synthesized via direct phosphorylation (yields ~70%) .
  • Spectroscopic Data : The target compound’s ³¹P NMR shows a signal at δ 25 ppm (consistent with λ⁵-phosphorus), while the analog’s ³¹P signal appears at δ 18 ppm due to reduced electron-withdrawing effects .

Biological Activity

13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic compound notable for its intricate multi-cyclic structure and diverse chemical properties. Its molecular formula is C50H57O4PC_{50}H_{57}O_4P with a molecular weight of approximately 752.96 g/mol . The compound features multiple aromatic rings and a unique dioxaphosphepine moiety that contribute to its potential biological activity.

The biological activity of this compound is largely attributed to its functional groups and structural characteristics that allow it to interact with various biological targets. The presence of the hydroxyl group (–OH) enhances its reactivity and ability to participate in hydrogen bonding with biomolecules . This interaction may modulate the activity of enzymes and receptors within biological systems.

Potential Applications

  • Catalysis : The compound has been identified as a potential chiral Brønsted acid catalyst in organic synthesis . Its bulky triisopropylphenyl groups provide steric hindrance that can influence reaction pathways favorably.
  • Pharmaceutical Development : Preliminary studies suggest that compounds with similar structural motifs may exhibit therapeutic properties . The unique combination of phosphorus and oxygen in its structure could lead to novel drug candidates targeting specific diseases.
  • Material Science : Its complex structure may also find applications in developing advanced materials or catalysts for industrial processes .

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds:

Property Target Compound Similar Compounds
Molecular FormulaC50H57O4PC_{50}H_{57}O_4PVaries (e.g., C40H48O3PC_{40}H_{48}O_3P)
Biological ActivityPotential chiral catalyst; possible therapeutic applicationsKnown catalysts in asymmetric synthesis; anticancer agents
Structural FeaturesMulti-cyclic structure with hydroxyl and dioxaphosphepine moietiesVarying degrees of complexity; often contain phosphorus and oxygen functionalities

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this phosphorus-containing pentacyclic compound?

The synthesis involves sequential reactions such as cyclocondensation, phosphorylation, and functional group modifications. Key parameters include:

  • Temperature control : Exothermic steps (e.g., phosphorylation) require precise cooling to avoid side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) are often used for regioselective aryl coupling, but their activity must be balanced with byproduct formation .
  • Solvent purity : Anhydrous THF or DCM is critical to prevent hydrolysis of intermediates. Methodological solutions include using inline FTIR or NMR for real-time monitoring of reaction progress .

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

Structural inconsistencies (e.g., bond angles or torsion strains in the pentacyclic core) may arise from polymorphism or solvent inclusion during crystallization. To address this:

  • Perform single-crystal X-ray diffraction under controlled humidity/temperature .
  • Compare experimental data with DFT-optimized geometries to identify outliers in non-covalent interactions (e.g., van der Waals forces in the bis-isopropylphenyl substituents) .

Q. What spectroscopic techniques are most effective for characterizing the phosphapentacyclic core?

  • ³¹P NMR : Detects the λ⁵-phosphorus environment (δ ~15–25 ppm, depending on oxidation state and substituents) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula despite low solubility in common solvents .
  • Raman spectroscopy : Resolves vibrational modes of the dioxa-phosphole ring, which are sensitive to conformational changes .

Advanced Research Questions

Q. How does the steric bulk of the 2,4,6-tri(isopropyl)phenyl groups influence reactivity in catalytic applications?

The substituents create a "pocket" around the phosphorus center, enabling:

  • Steric shielding : Reduces undesired dimerization during catalytic cycles.
  • Substrate selectivity : Preferential binding to planar aromatic systems (e.g., in Suzuki-Miyaura couplings). Experimental validation involves competitive inhibition assays with bulkier vs. smaller substrates .

Q. What computational models best predict the compound’s behavior in supramolecular self-assembly?

  • Molecular dynamics (MD) simulations : Simulate solvent effects on aggregation (e.g., chloroform vs. DMSO) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict charge-transfer interactions with electron-deficient partners .
  • COMSOL Multiphysics : Models diffusion-limited assembly kinetics in microfluidic environments .

Q. How can researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies may stem from:

  • Polymorph-dependent solubility : Metastable forms dissolve faster in acetonitrile, while stable forms prefer toluene.
  • Aggregation states : Dynamic light scattering (DLS) can quantify nanoscale aggregates in situ . Mitigation strategies include derivatizing the hydroxyl group with hydrophilic moieties (e.g., PEGylation) to enhance aqueous solubility .

Methodological Challenges and Solutions

Q. What strategies improve yield in the final oxidation step to the 13-oxide derivative?

  • Oxidant selection : Replace traditional mCPBA with urea-hydrogen peroxide adducts to reduce over-oxidation byproducts .
  • Microwave-assisted synthesis : Shortens reaction time from 24h to 2h, minimizing thermal degradation .

Q. How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?

  • Bayesian optimization : Iteratively adjusts temperature, pressure, and stoichiometry to maximize yield .
  • Automated robotic systems : Screen 100+ solvent/catalyst combinations in parallel via high-throughput experimentation .

Q. What analytical approaches validate the compound’s stability under biological testing conditions?

  • LC-MS/MS stability assays : Monitor degradation products in PBS buffer (pH 7.4) over 72h .
  • Circular dichroism (CD) : Detects conformational changes in the pentacyclic core when exposed to serum proteins .

Data Interpretation and Theoretical Frameworks

Q. How do researchers reconcile conflicting mechanistic proposals for the compound’s role in asymmetric catalysis?

Contradictions between radical vs. ionic pathways can be resolved via:

  • Isotopic labeling : Track ¹⁸O migration in the dioxa ring during catalysis .
  • EPR spectroscopy : Detect transient radical intermediates under cryogenic conditions .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Non-linear regression (Hill equation) : Fits IC₅₀ values while accounting for cooperative binding effects .
  • Bootstrapping : Quantifies uncertainty in datasets with limited replicates (n < 5) .

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